1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one, also known as BMT-047, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has been studied for its potential use in treating various medical conditions, including inflammation, pain, and cancer. In vitro studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Wirkmechanismus
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one works by inhibiting the activity of COX-2, which is an enzyme that plays a key role in the production of pro-inflammatory cytokines. By inhibiting COX-2, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one reduces the production of these cytokines and thus reduces inflammation and pain. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, analgesic, and anti-cancer effects, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one has also been shown to have antioxidant properties. In vitro studies have shown that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one can reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that more studies are needed to determine its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methyl-2-thienyl)-3-phenoxyazetidin-2-one. One direction is to further investigate its potential use in treating inflammation, pain, and cancer. Another direction is to study its antioxidant properties and its potential use in treating oxidative stress-related diseases. Additionally, more studies are needed to determine its efficacy and safety in humans, and to explore its potential use in combination with other drugs.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methylthiophen-2-yl)-3-phenoxyazetidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-14-9-10-28-21(14)19-20(27-16-5-3-2-4-6-16)22(24)23(19)12-15-7-8-17-18(11-15)26-13-25-17/h2-11,19-20H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJCWDLVGICCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2C(C(=O)N2CC3=CC4=C(C=C3)OCO4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-methylthiophen-2-yl)-3-phenoxyazetidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.